tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate
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Overview
Description
tert-Butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate: is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.20 g/mol . It is used in various scientific research fields due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate can undergo oxidation reactions, typically forming oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules .
Biology:
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets, leading to various biochemical pathways. The exact pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl oxime
- tert-Butyl amine derivatives
Uniqueness: tert-Butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and properties not found in simpler compounds like tert-butyl carbamate or tert-butyl oxime .
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWSTQITVJEUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479079-15-7 |
Source
|
Record name | tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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